Imidazo[1,2-b]pyridazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazin-2-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-10-6(9-5)2-1-3-8-10/h1-4H,7H2 |
InChI Key |
LOSRZQIJNFOKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)N |
Origin of Product |
United States |
The Privileged Scaffold: a Historical Look at Imidazo 1,2 B Pyridazine
The imidazo[1,2-b]pyridazine (B131497) core is considered a "privileged scaffold" in medicinal chemistry, a term for molecular frameworks that can bind to multiple, unrelated biological targets. nih.govresearchgate.net This versatility has led to its exploration in a wide array of therapeutic areas. nih.govresearchgate.netrsc.org The journey of this scaffold began with its initial synthesis and has since evolved into a cornerstone of modern drug discovery. researchgate.net
The development of the multi-kinase inhibitor ponatinib, which features the imidazo[1,2-b]pyridazine core, marked a significant milestone, reigniting interest in this heterocyclic system. nih.govresearchgate.net This success story has spurred further investigation into the structure-activity relationships of its derivatives, with research dating back to 1966. nih.govresearchgate.net The scaffold's inherent properties make it a valuable component in the design of new drugs, with applications ranging from anticancer and anti-inflammatory agents to treatments for metabolic and sleeping disorders. nih.gov
The Critical Role of the 2 Amino Group
The presence of a 2-amino substitution on the imidazo[1,2-b]pyridazine (B131497) ring is crucial for its biological activity. This specific structural feature has been identified as a key determinant in the potency and selectivity of various derivatives. For instance, in the development of antiviral agents, the 2-amino group was found to be a critical component for broad-spectrum activity against a range of picornaviruses, including human rhinoviruses and enteroviruses. rsc.orgacs.org
Furthermore, in the context of kinase inhibition, a primary area of investigation for this scaffold, the 2-amino substitution plays a pivotal role. It often serves as an attachment point for various side chains that can interact with specific amino acid residues within the kinase active site, thereby influencing the inhibitor's potency and selectivity. nih.govresearchgate.net
Key Research Avenues: a Glimpse into the Future
Classic Cyclocondensation Reactions for Imidazo[1,2-b]pyridazine Backbone Formation
The foundational approach to constructing the bicyclic imidazo[1,2-b]pyridazine core involves cyclocondensation reactions. These methods have been established for decades and remain a cornerstone of synthesis in this chemical space. researchgate.net
Condensation of α-Haloketones with 3-Aminopyridazines
One of the most traditional and widely used methods for the synthesis of the imidazo[1,2-b]pyridazine ring system is the condensation reaction between an α-haloketone and a 3-aminopyridazine (B1208633). researchgate.net This reaction proceeds through the nucleophilic attack of the amino group of the 3-aminopyridazine on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate, to facilitate the cyclization step. acs.org
However, a notable challenge in this synthesis is the regioselectivity of the initial alkylation. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic. nih.gov This can lead to preferential alkylation at this site, hindering the desired cyclization to form the imidazo[1,2-b]pyridazine backbone. nih.gov
Condensation of α-Bromoketones with 3-Amino-6-halopyridazines
To overcome the regioselectivity issue encountered with simple 3-aminopyridazines, a strategic modification involves the use of 3-amino-6-halopyridazines. The introduction of a halogen atom at the 6-position of the pyridazine (B1198779) ring significantly reduces the nucleophilicity of the adjacent ring nitrogen. nih.gov This electronic effect redirects the initial alkylation by the α-bromoketone to the desired ring nitrogen adjacent to the amino group, thereby favoring the formation of the imidazo[1,2-b]pyridazine ring system in good yields. nih.gov
The synthesis of the requisite 3-amino-6-halopyridazines can be achieved from the corresponding 3,6-dihalopyridazines by reaction with aqueous ammonia. nih.gov For instance, 3-amino-6-chloropyridazine (B20888) and 3-amino-6-fluoropyridazine are prepared from 3,6-dichloro- and 3,6-difluoropyridazine, respectively. nih.gov The condensation reaction is typically performed under mild basic conditions, for example, using sodium bicarbonate. nih.gov
| α-Haloketone | Pyridazine Derivative | Product | Reference |
| 2-Bromoacetophenone | 3-Amino-6-chloropyridazine | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | researchgate.net |
| Ethyl bromopyruvate | 5-Bromo-2,3-diaminopyridine | Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate |
Transition-Metal-Catalyzed Cross-Coupling Strategies for Functionalization
While classical cyclocondensation reactions are effective for constructing the core imidazo[1,2-b]pyridazine scaffold, the introduction of diverse substituents at various positions often requires more modern synthetic techniques. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the late-stage functionalization of the imidazo[1,2-b]pyridazine ring, allowing for the synthesis of a wide array of derivatives. researchgate.net
Suzuki-Miyaura Coupling for Aryl Substitutions
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely employed method for the formation of carbon-carbon bonds, particularly for the introduction of aryl and heteroaryl moieties. thieme-connect.com In the context of imidazo[1,2-b]pyridazine chemistry, this reaction has been successfully applied to introduce substituents at various positions of the heterocyclic core. nih.govrsc.org
The reaction typically involves the coupling of a halo-substituted imidazo[1,2-b]pyridazine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govrsc.org The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and regioselectivity. For instance, microwave-assisted Suzuki-Miyaura coupling has been shown to be efficient for the synthesis of polysubstituted imidazo[1,2-b]pyridazines. nih.govmdpi.com Tandem Suzuki reactions have also been utilized to introduce different aryl groups at multiple positions in a sequential manner. dundee.ac.ukcardiff.ac.uk
| Imidazo[1,2-b]pyridazine Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | 1H-Indazole-5-boronic acid | Pd(PPh₃)₄ | 6-Chloro-3-(1H-indazol-5-yl)imidazo[1,2-b]pyridazine | nih.gov |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | 3-(Trifluoromethoxy)phenylboronic acid | Not Specified | 6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine | dundee.ac.ukcardiff.ac.uk |
| 6-Chloroimidazo[1,2-b]pyridazine (B1266833) | Various boronic acids | Pd(OAc)₂/Triphenylphosphine | 3,6-Disubstituted imidazo[1,2-b]pyridazines | mdpi.com |
Buchwald-Hartwig Amination for Nitrogen-Containing Substituents
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology is particularly valuable for the synthesis of this compound derivatives and other nitrogen-containing analogues. The reaction allows for the coupling of a halo-substituted imidazo[1,2-b]pyridazine with a primary or secondary amine. dundee.ac.ukcardiff.ac.uk
The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination. A variety of catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands such as Xantphos, have been developed to facilitate these transformations. The reaction conditions, including the base and solvent, are also important parameters to optimize. This method has been used to introduce a range of amino substituents, including morpholine (B109124), onto the imidazo[1,2-b]pyridazine scaffold. dundee.ac.ukcardiff.ac.uk
| Imidazo[1,2-b]pyridazine Substrate | Amine | Catalyst/Ligand | Product | Reference |
| 8-Bromoimidazo[1,2-b]pyridazine | Morpholine | Pd₂(dba)₃/Xantphos | 8-Morpholinoimidazo[1,2-b]pyridazine | |
| Bromo-substituted imidazo[1,2-b]pyridazine intermediate | Morpholine | Not Specified | Morpholine-substituted imidazo[1,2-b]pyridazine | dundee.ac.ukcardiff.ac.uk |
| Chloro-substituted imidazo[1,2-b]pyridazine | 2,5-Diaminopyridine | Not Specified | Aminopyridine-substituted imidazo[1,2-b]pyridazine | nih.govacs.org |
Palladium-Catalyzed C–H Activation Methods
Direct C–H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials such as halides or organometallics. researchgate.netgoogle.com In the context of imidazo[1,2-b]pyridazines, palladium-catalyzed C–H activation has been successfully employed to introduce aryl groups directly onto the heterocyclic core. google.com
This methodology allows for the regioselective arylation of the imidazo[1,2-b]pyridazine ring. For example, direct intermolecular C–H arylation of 6-chloroimidazo[1,2-b]pyridazine has been achieved at the 3-position. researchgate.net The development of these methods provides a more streamlined approach to the synthesis of functionalized imidazo[1,2-b]pyridazine derivatives. A one-pot, two-step process combining a Suzuki cross-coupling with a palladium-catalyzed arylation via C-H activation has also been developed for the synthesis of di- and tri-substituted imidazo[1,2-b]pyridazines. researchgate.net
Directed Functionalization at C-2 and C-6 Positions of the Imidazo[1,2-b]pyridazine Core
The ability to selectively introduce substituents at the C-2 and C-6 positions of the imidazo[1,2-b]pyridazine ring is a key strategy in modulating the pharmacological properties of its derivatives.
Introduction of Amino Moieties at C-2
The introduction of amino groups at the C-2 position of the imidazo[1,2-b]pyridazine scaffold is a critical step in the synthesis of various biologically active compounds. One common approach involves the cyclization of a 3-aminopyridazine derivative with a suitable reagent. For instance, the condensation of 3-amino-6-chloropyridazine with chloroacetamide was attempted to produce 2-amino-6-chloroimidazo[1,2-b]pyridazine, although this specific reaction proved challenging, often resulting in the recovery of starting material or the formation of intractable mixtures at elevated temperatures. umich.edu
A successful strategy to obtain 2-aminoimidazo[1,2-b]pyridazine derivatives involves a multi-step synthetic route. A notable example is the synthesis of potent picornavirus inhibitors. acs.org This highlights that the nature of the substituents on the starting materials and the reaction conditions are crucial for the successful introduction of the amino moiety at the C-2 position. The functionalization at this position is often challenging due to the electronic properties of the heterocyclic system. researchgate.net
Installation of Diverse Substituents at C-6 (e.g., Methylthio, Morpholine, Piperazine)
The C-6 position of the imidazo[1,2-b]pyridazine core is amenable to functionalization through nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group like a halogen is present. This allows for the introduction of a wide range of substituents, including methylthio, morpholine, and piperazine (B1678402) moieties, which can significantly influence the compound's physicochemical and pharmacological properties. nih.govnih.gov
The installation of a methylthio group at the C-6 position has been shown to enhance binding affinity in certain biological targets. For example, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated high affinity for β-amyloid plaques. nih.gov The synthesis of such compounds often starts from a 6-halo-imidazo[1,2-b]pyridazine derivative.
The incorporation of morpholine and piperazine at the C-6 position is a common strategy to improve drug-like properties, such as aqueous solubility and metabolic stability. nih.govresearchgate.net These moieties can also participate in crucial hydrogen-bonding interactions with target proteins. nih.gov The synthesis typically involves the reaction of a 6-chloro-imidazo[1,2-b]pyridazine intermediate with morpholine or a suitable piperazine derivative, often under thermal or microwave conditions. nih.govnih.govbenthamdirect.com For instance, substituting the C-6 position with morpholine or piperazine has led to compounds with enhanced kinase inhibition activity. nih.gov
The following table summarizes the introduction of various substituents at the C-6 position of the imidazo[1,2-b]pyridazine core.
| Substituent | Synthetic Method | Starting Material | Key Findings | Reference(s) |
| Methylthio | Nucleophilic Aromatic Substitution | 6-halo-imidazo[1,2-b]pyridazine | Enhanced binding affinity to Aβ plaques. | nih.gov |
| Morpholine | Nucleophilic Aromatic Substitution (SNAr) | 6-chloro-imidazo[1,2-b]pyridazine | Improved kinase inhibition and drug-like properties. | nih.govnih.gov |
| Piperazine | Nucleophilic Aromatic Substitution (SNAr) | 6-chloro-imidazo[1,2-b]pyridazine | Enhanced kinase inhibition. | nih.govsmolecule.com |
| Propylamine | Nucleophilic Aromatic Substitution (SNAr) | 6-chloro-imidazo[1,2-b]pyridazine | Efficient synthesis under microwave irradiation. | nih.govtandfonline.com |
Emerging Synthetic Approaches (e.g., Microwave-Assisted Synthesis)
In recent years, emerging synthetic technologies have been applied to the synthesis of imidazo[1,2-b]pyridazine derivatives to improve reaction efficiency, reduce reaction times, and promote greener chemistry. mdpi.comresearchgate.net Microwave-assisted synthesis has become a particularly valuable tool in this field. mdpi.comrsc.org
Microwave irradiation has been successfully employed for several key transformations in the synthesis of imidazo[1,2-b]pyridazine derivatives, including:
Nucleophilic Aromatic Substitution (SNAr) at C-6: Microwave heating significantly accelerates the introduction of various amines, such as propylamine, at the C-6 position, leading to high yields in a short amount of time. nih.govtandfonline.com
Suzuki Cross-Coupling Reactions: Regio-selective Suzuki cross-coupling reactions at the C-3 position have been efficiently carried out under microwave irradiation, providing higher yields compared to conventional heating methods. nih.govtandfonline.com
One-Pot Synthesis: Microwave-assisted one-pot protocols have been developed for the synthesis of benzo nih.govtandfonline.comimidazo[1,2-b]pyridazines, utilizing water as a green solvent. rsc.org
The use of microwave-assisted organic synthesis (MAOS) offers several advantages, including rapid heating, increased reaction rates, and often higher product yields. mdpi.comresearchgate.net These benefits make it an attractive approach for the rapid generation of libraries of imidazo[1,2-b]pyridazine derivatives for high-throughput screening in drug discovery programs.
The table below highlights examples of microwave-assisted reactions in the synthesis of imidazo[1,2-b]pyridazine derivatives.
| Reaction Type | Position(s) Functionalized | Reagents and Conditions | Key Advantage(s) | Reference(s) |
| Nucleophilic Aromatic Substitution | C-6 | Propylamine, NMP, 180 °C, 1 h | High yield (86%) | nih.govtandfonline.com |
| Suzuki Cross-Coupling | C-3 | 1H-indazole-5-boronic acid, Na₂CO₃, Pd(PPh₃)₄, Dioxane/H₂O, 150 °C, 1.5 h | Satisfactory yield (61%) compared to conventional methods (~10%) | nih.govtandfonline.com |
| One-Pot Synthesis | Fused benzo ring formation | Arylhydrazonopropanals, active methylene (B1212753) compounds, H₂O/AcONa | Green solvent, efficient | rsc.org |
Influence of Substitution Patterns on Biological Potency and Selectivity
The biological activity of imidazo[1,2-b]pyridazine derivatives can be finely tuned by strategic modifications at various positions of the heterocyclic core. The substitution patterns at the 2- and 6-positions, in particular, have been shown to be critical determinants of potency and selectivity. nih.govacs.org
Role of the 2-Position Substituent
The substituent at the 2-position of the imidazo[1,2-b]pyridazine ring plays a pivotal role in modulating the biological activity of these compounds. For instance, in the context of developing ligands for β-amyloid plaques, the presence of a 2-(4'-dimethylaminophenyl) moiety has been identified as a crucial requirement for achieving desirable binding affinities. nih.govacs.org The replacement of this phenyl ring with a pyridinyl or thiophenyl group leads to a significant reduction in binding affinity, underscoring the importance of the specific aryl substituent at this position. nih.gov
In the development of inhibitors for DYRK1A, a type of protein kinase, installing substituents at the 2-position has also been explored. While a methyl group at this position improved binding affinity, larger substituents were not well-tolerated, suggesting that the size and nature of the group at the 2-position are critical for optimal interaction with the target protein. dundee.ac.uk
Impact of 6-Position Modifications on Ligand Affinity and Target Engagement
Modifications at the 6-position of the imidazo[1,2-b]pyridazine nucleus have a profound impact on ligand affinity and target engagement across different therapeutic classes.
In the pursuit of β-amyloid plaque imaging agents, various substitutions at the 6-position have been investigated. A methylthio group at this position was found to confer higher affinity compared to a methoxyl group. nih.gov However, the introduction of ω-fluoroethyl or ω-fluoropropyl groups resulted in decreased binding affinity. nih.gov This indicates a moderate tolerance for modifications at this location, with the binding affinities of 2-dimethylaminophenyl imidazo[1,2-b]pyridazines with different 6-position substituents ranging from 10 to 50 nM. nih.gov
For kinase inhibitors, substitutions at the 6-position are particularly influential. The introduction of a morpholine or piperazine moiety at this position has been shown to enhance kinase inhibition. nih.gov Specifically, in the context of TAK1 kinase inhibitors for multiple myeloma, a 6-morpholino substitution demonstrated improved activity compared to an unsubstituted or 6-piperazino analog. nih.gov Further optimization of the 6-position substituent by introducing morpholine derivatives can enhance water solubility, metabolic stability, and receptor binding affinity through additional hydrogen-bonding interactions. nih.gov In the development of Haspin kinase inhibitors, modulation of the propyl amine at the C-6 position, including methylation and the use of cycloalkylamines, showed that this position is amenable to various modifications without significant loss of activity. nih.gov
The following table summarizes the impact of 6-position modifications on the binding affinity of imidazo[1,2-b]pyridazine derivatives for β-amyloid plaques.
Table 1: Impact of 6-Position Substituents on β-Amyloid Plaque Binding Affinity
| 6-Position Substituent | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Methylthio | 11.0 | nih.gov |
| Methoxyl | - | nih.gov |
| ω-Fluoroethyl | Decreased | nih.gov |
Significance of Linker Chemistry
The nature of the linker connecting the imidazo[1,2-b]pyridazine core to other chemical moieties significantly influences the biological activity of the resulting derivatives. In the context of developing antirhinoviral agents, the linker between the phenyl group and the imidazo[1,2-b]pyridazine nucleus has a pronounced effect on their potency. acs.org
Studies have shown that oximes are slightly more effective as linkers than vinyl carboxamides in this class of compounds. acs.org This suggests that the geometry and electronic properties of the linker are critical for optimal interaction with the viral target.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry, particularly the configuration of E/Z isomers, is a crucial factor in the SAR of imidazo[1,2-b]pyridazine derivatives. The spatial arrangement of substituents can dramatically affect how a molecule interacts with its biological target.
In the development of antirhinoviral agents, the E geometry of the linker has been identified as a key element for activity. acs.org The corresponding Z isomer often leads to a considerable loss of potency, highlighting the importance of the correct stereochemical orientation for effective binding. acs.org Similarly, in the design of Haspin kinase inhibitors, stereochemistry plays a significant role. For instance, with prolinol derivatives, a preference for the S configuration was observed. nih.gov The positioning of heteroatoms in morpholine derivatives also had a substantial impact, with isomers having electron-rich oxygen atoms closer to each other exhibiting higher activity. nih.gov
SAR Analysis for Specific Pharmacological Classes
The imidazo[1,2-b]pyridazine scaffold has been extensively utilized in the development of various pharmacological agents, with SAR studies providing valuable insights for each class.
Anticancer Agents (Kinase Inhibitors): The imidazo[1,2-b]pyridazine core is a prominent feature in many kinase inhibitors. researchgate.netnih.govresearchgate.net Substitutions at positions 2, 3, 6, 7, and 8 are crucial for determining kinase selectivity and potency. nih.gov For instance, in the development of dual c-Met and VEGFR2 inhibitors, para-substituted derivatives were designed based on co-crystal structural information, leading to potent compounds. nih.gov The successful kinase inhibitor ponatinib, which features this scaffold, has spurred further interest in this area. researchgate.net
Table 2: SAR of Imidazo[1,2-b]pyridazine-based Kinase Inhibitors
| Target Kinase | Key SAR Findings | Reference(s) |
|---|---|---|
| TAK1 | 6-morpholino substitution enhances activity. | nih.gov |
| Haspin | C-6 propyl amine modulation is well-tolerated; stereochemistry of substituents is critical. | nih.gov |
| DYRK1A | Methylation at the 2-position improves affinity; larger groups are not tolerated. | dundee.ac.uk |
| c-Met/VEGFR2 | Para-substitution and intramolecular hydrogen bonding lead to potent inhibition. | nih.gov |
Antiparasitic and Antimicrobial Agents: Novel imidazo[1,2-b]pyridazine derivatives have shown promising activity against various pathogens. For instance, certain 2-substituted aryl (or alkyl)-6-(substituted aryl) imidazo[1,2-b]pyridazines have demonstrated good antimicrobial and antimalarial activity. thesciencein.org Additionally, derivatives incorporating piperazine and morpholine moieties have exhibited potent antimycobacterial activity. ingentaconnect.comresearchgate.net
β-Amyloid Plaque Ligands: As previously discussed, the SAR for imidazo[1,2-b]pyridazine-based ligands for β-amyloid plaques is well-defined. The 2-(4'-dimethylaminophenyl) moiety is essential for high affinity, while the 6-position allows for some modification. nih.govacs.org
Computational and Chemoinformatics Approaches in Imidazo 1,2 B Pyridazin 2 Amine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how imidazo[1,2-b]pyridazine (B131497) derivatives interact with their biological targets, particularly protein kinases.
Derivatives of the imidazo[1,2-b]pyridazine scaffold are frequently identified as kinase inhibitors, and molecular docking studies consistently show them binding within the ATP-binding pocket of these enzymes. researchgate.net This binding is competitive with ATP, as has been demonstrated for inhibitors of Haspin kinase, where the IC50 value increases with higher ATP concentrations. nih.gov The imidazo[1,2-b]pyridazine core often acts as a hinge-binder, a crucial interaction for kinase inhibition. nih.govmdpi.com Substitutions at various positions on this core structure are critical for determining the potency and selectivity of the inhibitor against different kinases. nih.gov
Docking studies have provided detailed insights into the interactions of these compounds with a range of kinases:
TAK1 Kinase: Docking of an imidazo[1,2-b]pyridazine-based inhibitor into the ATP-binding site of TAK1 revealed that the oxygen in a cis-dimethylmorpholine substituent interacts with the conserved lysine (B10760008) residue Lys-63, which is vital for kinase activity. nih.gov
DYRK1A Kinase: A co-crystal structure of an imidazo[1,2-b]pyridazine inhibitor bound to DYRK1A showed it occupying the ATP site in a Type I fashion. dundee.ac.uk
PIM1 Kinase: Imidazo[1,2-b]pyridazine compounds are known inhibitors of PIM1 kinase, binding within the ATP pocket located in the hinge region. nih.gov
Haspin Kinase: Optimization of lead structures was guided by crystal structures and docking models, leading to potent inhibitors. nih.gov
The binding affinity of imidazo[1,2-b]pyridazine derivatives is governed by a combination of specific molecular interactions, which have been elucidated through docking simulations and confirmed by X-ray crystallography.
Hydrogen Bonding: This is a critical interaction for the anchoring of inhibitors within the kinase hinge region.
In DYRK1A , a hydrogen bond forms between the imidazo (B10784944) nitrogen of the core and the hinge residue Leu241. A second hydrogen bond was observed between a pyridyl nitrogen substituent and the catalytic Lys188. dundee.ac.uk
For TAK1 inhibitors, a hydrogen bond was identified between the imidazo[1,2-b]pyridazine core and Ala-107. nih.gov
In CDK2 , docking studies showed hydrogen bond interactions with the key residues Leu83 and Lys89. researchgate.net
Hydrophobic Interactions: These interactions contribute significantly to the stability and potency of the ligand-target complex.
In TAK1 , methyl groups on a morpholine (B109124) substituent were found to form favorable hydrophobic interactions with surrounding residues Cys-174, Lys-63, and Gly-45. nih.gov
The lipophilic 3-(trifluoromethoxy)-phenyl group of a DYRK1A inhibitor sits (B43327) under the glycine-rich P-loop, contributing to binding affinity. dundee.ac.uk
The table below summarizes key interactions for imidazo[1,2-b]pyridazine derivatives with various kinase targets as identified by molecular docking.
| Kinase Target | Interacting Residues | Type of Interaction | Reference |
| TAK1 | Lys-63, Ala-107 | Hydrogen Bonding | nih.gov |
| Cys-174, Gly-45 | Hydrophobic Interaction | nih.gov | |
| DYRK1A | Leu241, Lys188 | Hydrogen Bonding | dundee.ac.uk |
| P-loop | Hydrophobic Interaction | dundee.ac.uk | |
| CDK2 | Leu83, Lys89, Gln131 | Hydrogen Bonding | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
In a study of imidazo[1,2-b]pyridazine quinoline (B57606) derivatives as PIM1 kinase inhibitors, a QSAR model was developed to understand the structural features influencing their inhibitory activity. nih.gov For this purpose, the dataset of compounds was divided into a training set (77% of compounds) and a test set (23% of compounds) to validate the model's predictive power. nih.gov Such models are valuable for predicting the activity of newly designed inhibitors before their synthesis, thereby streamlining the optimization process. nih.gov Although detailed QSAR models for imidazo[1,2-b]pyridazin-2-amine specifically are not extensively published, the approach has been successfully applied to the broader imidazo[1,2-b]pyridazine class, demonstrating its utility in guiding the design of more potent kinase inhibitors. nih.govacs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide insights into the dynamic nature of ligand-protein interactions over time, offering a more realistic view of the binding stability and conformational changes that can occur.
For imidazo[1,2-b]pyridazine quinoline derivatives targeting PIM1 kinase, MD simulations were employed to investigate the detailed binding modes and the stability of the inhibitor within the active site. nih.gov These simulations help to confirm the interactions predicted by molecular docking and can reveal important dynamic behaviors, such as conformational shifts in the protein or ligand that favor binding. For instance, slight conformational shifts in residues like Lys-63, Gly-45, and Cys-174 in TAK1 were suggested by docking studies to induce entropically favored hydrophobic interactions, a hypothesis that could be further explored with MD simulations. nih.gov By predicting the stability of the ligand-receptor complex, MD simulations serve as a crucial step in validating potential drug candidates identified through other computational methods. nih.gov
Virtual Screening and Lead Compound Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
This approach has been successfully used to identify imidazo[1,2-b]pyridazine derivatives as kinase inhibitors. In one notable example, a computational screen of approximately 1.5 million drug-like compounds led to the selection of 63 candidates for PIM-1 kinase, with the imidazo[1,2-b]pyridazine class emerging as a key active scaffold. google.com The compounds selected from this virtual screening were further filtered based on their binding mode, solubility, and permeability properties before being synthesized and tested. google.com Similarly, virtual screening identified imidazo[1,2-a]pyrazine (B1224502) compounds as potential ATP mimics, demonstrating the power of this technique to identify novel chemical starting points for inhibitor design. ucl.ac.uk This process significantly reduces the time and cost associated with finding new lead compounds compared to traditional high-throughput screening. nih.gov
Biological Evaluation and Pharmacological Profiling of Imidazo 1,2 B Pyridazin 2 Amine Derivatives
Cell-Based Biological Efficacy Studies
The therapeutic potential of imidazo[1,2-b]pyridazine (B131497) derivatives has been further validated in various cell-based assays, demonstrating their biological efficacy beyond enzymatic inhibition.
Antiproliferative Activity: In studies related to c-Met and VEGFR2 inhibition, an imidazo[1,2-a]pyridine (B132010) derivative (compound 26) effectively suppressed the proliferation of c-Met-addicted MKN45 gastric cancer cells (IC₅₀ = 5.0 nM) and VEGF-stimulated human umbilical vein endothelial cells (HUVECs) (IC₅₀ = 1.8 nM). nih.gov For Mps1 kinase inhibition, derivative 27f showed remarkable antiproliferative activity in the nanomolar range against a variety of cancer cell lines. acs.org
Tumor Growth Inhibition: The potent BTK inhibitor, compound 22 (TM471-1), significantly inhibited tumor growth in a xenograft model, achieving complete tumor regression in a majority of the test subjects at a specific concentration. nih.gov
CRF1 Functional Antagonism: The CRF1 antagonist MTIP was shown to be a functional antagonist, inhibiting CRF-induced accumulation of cyclic AMP (cAMP) in cells expressing the CRF1 receptor and blocking the release of adrenocorticotropic hormone (ACTH) from rat pituitary cells in a concentration-dependent manner. uspto.gov
Antimicrobial and Antimalarial Activity: Novel 2-substituted aryl (or alkyl)-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives were screened for in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. thesciencein.org Certain compounds also exhibited good antimalarial activity against the Plasmodium falciparum strain. thesciencein.org
Table 7: Summary of Cell-Based Efficacy of Imidazo[1,2-b]pyridazine Derivatives
| Derivative Class | Cell-Based Assay | Result | Reference |
| c-Met/VEGFR2 Inhibitor | MKN45 cell proliferation | IC₅₀ = 5.0 nM | nih.gov |
| HUVEC proliferation | IC₅₀ = 1.8 nM | nih.gov | |
| BTK Inhibitor | Xenograft tumor model | Significant tumor growth inhibition | nih.gov |
| Mps1 Inhibitor | Cancer cell line panel | Nanomolar antiproliferative activity | acs.org |
| CRF1 Antagonist | CRF-induced cAMP accumulation | Concentration-dependent inhibition | uspto.gov |
| Antimicrobial/Antimalarial | Bacterial and P. falciparum growth | Good antimicrobial and antimalarial activity | thesciencein.org |
Antiviral Activity (e.g., Picornavirus, Rhinovirus, Enterovirus Plaque Reduction Assays)
A novel structural class of imidazo[1,2-b]pyridazine derivatives has been identified as potent inhibitors of human picornaviruses. nih.gov These compounds were specifically designed and synthesized to find broad-spectrum agents against rhinoviruses. nih.govacs.org Their antiviral efficacy was assessed using plaque reduction assays and cytopathic effect assays. nih.govacs.org
Research has highlighted that the nature of the chemical linker between the imidazo[1,2-b]pyridazine core and an attached phenyl group significantly influences antiviral potency. nih.govacs.org Derivatives featuring an oxime linker were found to be among the most potent against human rhinovirus 14 (HRV-14), with no associated cellular toxicity at the effective concentrations. nih.govacs.org The stereochemistry of the molecule was also critical; compounds with an E-geometry were key for activity, while the corresponding Z-isomers showed a considerable loss of potency. nih.govacs.org
Notably, one analogue, designated as 7b, demonstrated potent and broad-spectrum activity not only against a variety of rhinovirus serotypes but also against other enteroviruses. nih.govacs.orgacs.org This was confirmed through evaluations against a panel of seven additional rhino- and enteroviruses, including poliovirus and coxsackieviruses. nih.govrsc.org The IC50 values for the most promising oxime-containing derivative (47) were in the range of 0.02–0.06 mg/mL across this viral panel. rsc.org These findings establish the 2-aminoimidazo[1,2-b]pyridazine scaffold as a promising foundation for developing new antipicornavirus agents. acs.org
Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antituberculosis)
Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown significant antimicrobial properties, including antibacterial, antifungal, and antitubercular activities.
Antibacterial Activity: Numerous studies have confirmed the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net In one study, a series of ten phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were screened against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Compounds 11 and 13 from this series exhibited notable antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL, comparable to the reference drug. nih.gov Another study involving fifteen amide derivatives found that compounds 10 and 16 were particularly effective against the Gram-negative bacterium P. aeruginosa, also with an MIC of 6.25 µg/mL. vulcanchem.com
Antifungal Activity: Several imidazo[1,2-b]pyridazine derivatives have been screened for their in vitro antifungal activity, showing potential as agents against phytopathogenic fungi. researchgate.netresearchgate.net
Antituberculosis Activity: The antitubercular potential of this chemical class is well-documented. A series of benzohydrazide-containing imidazo[1,2-b]pyridazine derivatives (compounds 6a-l ) were evaluated against the Mycobacterium tuberculosis H37Rv strain. Several of these compounds (6c, 6d, 6f, 6g, 6i, 6j, and 6k ) proved to be highly potent, with an MIC of 1.6 µg/mL. Other derivatives in the same series showed activity equivalent to the standard drugs pyrazinamide (B1679903) and ciprofloxacin, with an MIC of 3.125 µg/mL. Further research on phenoxy-substituted derivatives identified compounds 9 and 12 as having moderate antitubercular activity at a concentration of 25 µg/mL. nih.gov Similarly, piperazine (B1678402) and morpholine (B109124) derivatives 8h and 8j also exhibited potent anti-TB activity at an MIC of 1.6 µg/mL. researchgate.net A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazines also showed high activity against M. tuberculosis, with MIC90 values generally around 0.63–1.26 μM. flinders.edu.au
Table 1: Selected Antimicrobial Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound(s) | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 6c, 6d, 6f, 6g, 6i, 6j, 6k | Mycobacterium tuberculosis H37Rv | 1.6 µg/mL | |
| 8h, 8j | M. tuberculosis H37Rv | 1.6 µg/mL | researchgate.net |
| 6b, 6e, 6h, 6l | M. tuberculosis H37Rv | 3.125 µg/mL | |
| 10, 11, 13, 16 | Pseudomonas aeruginosa | 6.25 µg/mL | nih.govvulcanchem.com |
| 3-methoxy-2-phenyl derivatives | M. tuberculosis | ~0.63-1.26 µM | flinders.edu.au |
Antiparasitic Activity (e.g., Antimalarial, Antileishmanial)
The imidazo[1,2-b]pyridazine scaffold is a key feature in compounds developed to combat various parasitic diseases, including malaria and leishmaniasis.
Antimalarial Activity: Derivatives have been screened for their in vitro activity against the malaria parasite, Plasmodium falciparum. In one study, compounds 2f and 2g were identified as having good antimalarial efficacy. researchgate.net
Antileishmanial Activity: The antileishmanial properties of this class have been investigated against different Leishmania species. A series of 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides, a closely related scaffold, were synthesized and tested against Leishmania major. researchgate.net Six compounds from this series displayed notable activity against L. major amastigotes, the clinically relevant stage of the parasite, with IC50 values ranging from 13.1 to 18.2 µg/mL. researchgate.net Another study on a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative reported good activity against Trypanosoma brucei brucei (EC50 = 0.38 µM), a related kinetoplastid parasite, though poor solubility limited its full evaluation against Leishmania infantum. mdpi.com
Table 2: Selected Antiparasitic Activity of Imidazo[1,2-b]pyridazine and Related Derivatives
| Compound(s) | Target Organism | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| 2f, 2g | Plasmodium falciparum | Good activity (qualitative) | researchgate.net |
| 8c (Imidazo[1,2-a]pyridine analog) | Leishmania major amastigotes | 13.1 µg/mL | researchgate.net |
| 8d (Imidazo[1,2-a]pyridine analog) | Leishmania major amastigotes | 18.2 µg/mL | researchgate.net |
| 6-chloro-3-nitro derivative | Trypanosoma brucei brucei | 0.38 µM | mdpi.com |
Antiproliferative Activity against Cancer Cell Lines (2D and Spheroid Cultures)
Imidazo[1,2-b]pyridazine derivatives have demonstrated remarkable antiproliferative activity against a variety of human cancer cell lines. nih.govacs.org These compounds have been evaluated in both traditional two-dimensional (2D) monolayer cultures and more physiologically relevant three-dimensional (3D) spheroid models. nih.govresearchgate.netnih.gov
A particularly potent derivative, compound 27f , emerged from a property-based optimization study as a selective inhibitor of the Mps1 kinase. acs.org It exhibited an extremely low IC50 value of 6.0 nM against the A549 lung cancer cell line and showed broad antiproliferative activity in the nanomolar range across various other cancer cell lines. acs.orgebi.ac.uk
In another study focusing on Haspin kinase inhibitors, several imidazo[1,2-b]pyridazine derivatives displayed potent antiproliferative effects. nih.govnih.gov The best inhibitors had IC50 values for Haspin inhibition between 6 and 100 nM in vitro. nih.govnih.govtandfonline.com These compounds were effective against cancer cells in both 2D and 3D spheroid cultures. nih.govnih.gov For instance, when tested on U-2 OS osteosarcoma spheroids, compound 12 proved to be the most effective inhibitor after a 10-day treatment, showing significant growth inhibition even at concentrations of 1 and 2.5 µM. nih.gov Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds also showed anti-proliferative effects in the IMR-32 human neuroblastoma cell line, causing cell cycle arrest in the G0/G1 phase. mdpi.com
Table 3: Selected Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target/Cell Line | Activity (IC50) | Culture Type | Reference |
|---|---|---|---|---|
| 27f | A549 (Lung Cancer) | 6.0 nM | 2D | acs.orgebi.ac.uk |
| 21 | Haspin Kinase | 6 nM | Biochemical Assay | nih.gov |
| 22 | Haspin Kinase | 12 nM | Biochemical Assay | nih.gov |
| 12 | U-2 OS (Osteosarcoma) | Effective at 1-5 µM | 3D Spheroid | nih.gov |
| 5c, 5h | IMR-32 (Neuroblastoma) | Cell cycle arrest at >10 µM | 2D | mdpi.com |
Inhibition of Cell Migration
In addition to curbing proliferation, certain imidazo[1,2-b]pyridazine derivatives have been shown to inhibit cancer cell migration, a key process in tumor metastasis. Studies on Haspin kinase inhibitors revealed that the developed compounds significantly inhibited the migration ability of osteosarcoma U-2 OS cells. nih.govresearchgate.netnih.govtandfonline.com Furthermore, an investigation into the broader biological effects of substituted imidazo[1,2-b]pyridazines, originally designed as acetylcholinesterase inhibitors, found that these compounds also inhibited the migration of human neuroblastoma IMR-32 cells in a Transwell assay. mdpi.com This anti-migratory effect suggests an additional mechanism by which these compounds could exert their anticancer activity. researchgate.net
Preclinical In Vitro Model Applications
The imidazo[1,2-b]pyridazine scaffold has been utilized in a diverse range of preclinical in vitro models to probe various biological pathways and as a starting point for drug discovery programs. A primary application has been the development of specific protein kinase inhibitors, which are crucial in oncology and inflammatory disease research. rsc.org Derivatives have been identified as potent and selective inhibitors of several kinases, including Mps1, Haspin, cyclin-dependent kinases (CDKs), IKKβ, and Bruton's tyrosine kinase (BTK). nih.govacs.orgresearchgate.netnottingham.ac.uknih.gov
Beyond kinase inhibition, these compounds have been evaluated in other therapeutic contexts. A series of derivatives were synthesized and assessed in vitro for their binding affinity to β-amyloid plaques using synthetic Aβ₁₋₄₀ aggregates, identifying them as potential ligands for imaging agents in Alzheimer's disease research. nih.gov One such compound showed a high binding affinity with a Ki value of 11.0 nM. nih.gov
Furthermore, imidazo[1,2-b]pyridazines have been used as phosphodiesterase 10 (PDE10) inhibitors, which have potential applications in treating neuropsychiatric disorders. google.comnih.gov The versatility of the scaffold is demonstrated by its application in a wide variety of in vitro assays, including enzyme inhibition assays, cell viability and proliferation assays (in both 2D and 3D cultures), plaque reduction assays for viruses, molecular docking studies, and cell migration assays. nih.govnih.govnih.govmdpi.comnih.gov These extensive in vitro applications underscore the importance of the imidazo[1,2-b]pyridazine framework as a valuable tool in modern medicinal chemistry.
Mechanistic Investigations and Target Identification for Imidazo 1,2 B Pyridazin 2 Amine Action
Identification and Validation of Molecular Targets
The imidazo[1,2-b]pyridazine (B131497) scaffold has been identified as a privileged structure in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.govdergipark.org.tr Extensive research has led to the identification and validation of several key molecular targets, primarily within the protein kinase family. These kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer and inflammatory disorders. tandfonline.comdundee.ac.uk
Derivatives of imidazo[1,2-b]pyridazine have been developed as potent inhibitors for a range of kinases. Notable targets include:
Haspin (GSG2): A mitotic protein kinase essential for proper cell division. tandfonline.comnih.gov
Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family that mediates signaling for pro-inflammatory cytokines like IL-12, IL-23, and type 1 interferons. nih.govrsc.orgnih.gov
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs): A family of serine-threonine kinases, with DYRK1A being a target for neurological disorders and cancer. dundee.ac.uk
Transforming Growth Factor-β Activated Kinase (TAK1): Implicated in immune responses, inflammation, and cell survival, and found to be overexpressed in multiple myeloma. nih.gov
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle. researchgate.net
Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase: A target for chronic myeloid leukemia (CML). dergipark.org.trresearchgate.netacs.org Ponatinib, a marketed drug for CML, is based on the imidazo[1,2-b]pyridazine core. researchgate.net
Inositol-Requiring Enzyme 1α (IRE1α): A key component of the unfolded protein response. rcsb.org
Fms-like Tyrosine Kinase 3 (FLT3) and Aurora Kinases: Targets in the treatment of Acute Myeloid Leukemia (AML). acs.org
Microtubule Affinity Regulating Kinase (MARK): Inhibition of this kinase is considered a potential strategy for treating Alzheimer's disease. google.com
The versatility of the imidazo[1,2-b]pyridazine scaffold allows for substitutions at various positions (C2, C3, C6, C7, and C8) which dictates the selectivity and potency towards these different kinase targets. nih.gov
Elucidation of Mechanisms of Action (e.g., ATP Competitive Inhibition, Allosteric Modulation)
Imidazo[1,2-b]pyridazine derivatives employ distinct mechanisms to inhibit their molecular targets, primarily through ATP-competitive inhibition and allosteric modulation.
ATP Competitive Inhibition: The structural similarity of the imidazo[1,2-b]pyridazine nucleus to the purine (B94841) ring of adenosine (B11128) triphosphate (ATP) makes it a suitable scaffold for developing ATP-competitive kinase inhibitors. researchgate.netucl.ac.uk In this mechanism, the inhibitor binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.
This mode of action has been confirmed for several kinases:
Haspin: ATP competition assays have clearly demonstrated that imidazo[1,2-b]pyridazine derivatives interact with the hinge region of the kinase in an ATP-competitive manner. nih.gov
DYRK1A: X-ray crystallography has shown that inhibitors bind to the ATP site of DYRK1A, forming hydrogen bonds with key residues in the hinge region. dundee.ac.uk
Bruton's Tyrosine Kinase (BTK): Computational models suggest that the imidazo[1,2-b]pyridazin-8-amine (B2473545) moiety can form crucial hydrogen bonds with hinge residues in the ATP-binding pocket. mdpi.com
BCR-ABL: The crystal structure of Ponatinib in complex with the ABL kinase domain shows it occupying the ATP-binding pocket. acs.orgmdpi.com
Allosteric Modulation: In contrast to competing directly with ATP, some imidazo[1,2-b]pyridazine derivatives act as allosteric modulators. They bind to a site on the target protein distinct from the active site, inducing a conformational change that alters the protein's activity.
This mechanism has been identified for:
Tyk2: Ligands have been developed to bind to the pseudokinase (JH2) domain of Tyk2. nih.govrsc.orgnih.gov This binding allosterically inhibits the catalytic (JH1) domain, suppressing cytokine-mediated receptor activation without directly targeting the ATP-binding site of the active domain. rsc.orgnih.gov
IRE1α: A series of imidazo[1,2-b]pyridazin-8-amine inhibitors were found to bind to the kinase domain of IRE1α, but at a site that allosterically inhibits its endoribonuclease function. rcsb.org X-ray crystallography revealed the inhibitors bind to an unusual conformation of the kinase domain, which is incompatible with the active state of the enzyme. rcsb.org
GPR39: In an interesting case of cross-reactivity, kinase inhibitors with this scaffold were found to act as agonists for the G-protein coupled receptor GPR39, with their activity allosterically potentiated by zinc. nih.gov
The table below summarizes the mechanisms of action for various targets.
Table 1: Mechanisms of Action of Imidazo[1,2-b]pyridazine Derivatives| Target Kinase | Mechanism of Action | References |
|---|---|---|
| Haspin | ATP Competitive Inhibition | nih.gov |
| DYRK1A | ATP Competitive Inhibition | dundee.ac.uk |
| BCR-ABL | ATP Competitive Inhibition | acs.orgmdpi.com |
| BTK | ATP Competitive Inhibition | mdpi.com |
| Tyk2 | Allosteric Modulation (via JH2 domain) | nih.govrsc.orgnih.gov |
| IRE1α | Allosteric Modulation | rcsb.org |
Impact on Downstream Signaling Pathways and Cellular Processes
By inhibiting their primary molecular targets, imidazo[1,2-b]pyridazine compounds trigger a cascade of effects on downstream signaling pathways and fundamental cellular processes.
Modulation of Protein Phosphorylation Events
As potent kinase inhibitors, the primary and most direct impact of these compounds is the modulation of protein phosphorylation. tandfonline.com The deregulation of phosphorylation is a hallmark of many diseases, making kinases prime therapeutic targets. tandfonline.comdundee.ac.uk
Haspin Inhibition: By inhibiting Haspin, these compounds prevent the phosphorylation of histone H3 at threonine 3 (H3T3ph). This phosphorylation event is crucial for recruiting Aurora B kinase to the centromeres during mitosis, and its inhibition disrupts proper cell division. tandfonline.comnih.gov
Tyk2 Inhibition: Allosteric inhibition of Tyk2 blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov This is a key step in the signaling pathways of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons, which are pathogenic in autoimmune and inflammatory diseases. nih.govrsc.org
DYRK1A Inhibition: Inhibition of DYRK1A affects various signaling pathways, including the Wnt pathway, and is being investigated for applications in cancer and osteoarthritis. dundee.ac.uk
TAK1 Inhibition: Blocking TAK1 leads to the inhibition of downstream molecules like MAP kinases and has been shown to reduce levels of the angiogenic factor VEGF in multiple myeloma cells. nih.gov
Interference with Microtubule Polymerization and DNA Binding
The influence of imidazo[1,2-b]pyridazines extends to the structural components of the cell. While conventional anticancer agents like taxanes target the microtubule cytoskeleton directly, leading to mitotic arrest, certain kinase inhibitors offer a more specific approach to disrupting cell division. nih.gov
Derivatives of imidazo[1,2-b]pyridazine have been specifically designed to inhibit Microtubule Affinity Regulating Kinase (MARK). google.com MARK is known to phosphorylate tau protein, which in its hyperphosphorylated state detaches from microtubules, leading to microtubule instability and the formation of neurofibrillary tangles seen in Alzheimer's disease. By selectively inhibiting MARK, these compounds are being explored for their potential to prevent such neurodegenerative processes. google.com There is currently no direct evidence suggesting that Imidazo[1,2-b]pyridazin-2-amine itself binds to DNA.
Disruption of Protein-Protein Interactions
The allosteric modulation mechanism employed by some imidazo[1,2-b]pyridazine derivatives inherently involves the disruption of critical protein-protein interactions.
IRE1α Oligomerization: The binding of allosteric inhibitors to the IRE1α kinase domain prevents the endoplasmic reticulum stress-induced oligomerization and back-to-back dimerization required for the activation of its endoribonuclease function. rcsb.org
Tyk2 Domain Interaction: Ligands that bind to the Tyk2 pseudokinase (JH2) domain effectively suppress the cytokine-mediated activation of the catalytic (JH1) domain, disrupting the intramolecular signaling necessary for its function. rsc.orgnih.gov
Future Directions and Translational Research Perspectives
Advancements in Synthetic Chemistry for Novel Derivatives
The generation of new and diverse imidazo[1,2-b]pyridazine (B131497) derivatives is crucial for discovering drug candidates with enhanced biological activity and improved pharmacokinetic properties. Modern synthetic strategies are pivotal in expanding the accessible chemical space for this scaffold.
A primary area of advancement involves transition-metal-catalyzed cross-coupling reactions. rsc.org Techniques such as Suzuki-Miyaura, Sonogashira, and Heck reactions are increasingly used to functionalize the imidazo[1,2-b]pyridazine core. researchgate.net These methods allow for the precise introduction of a wide variety of substituents, which is essential for exploring structure-activity relationships (SAR). researchgate.netresearchgate.net For instance, palladium-catalyzed Suzuki reactions have been employed to synthesize novel 2,6-disubstituted imidazo[1,2-b]pyridazine derivatives. thesciencein.org Another key strategy is C-H activation, which enables the direct functionalization of the heterocyclic system, offering a more efficient and atom-economical approach to creating complex molecules. researchgate.net
Furthermore, multicomponent reactions are being utilized to rapidly build libraries of these compounds. The Groebke-Blackburn-Bienayme (GBB) multicomponent reaction, for example, has been successfully applied to synthesize indole-based imidazo[1,2-a]pyridines, a related scaffold, highlighting the potential of such methods for generating diverse derivatives efficiently. researchgate.net The development of practical and scalable synthetic routes is also a focus, as demonstrated in the creation of derivatives with broad-spectrum activity against picornaviruses. acs.orgnih.gov
| Synthetic Advancement | Description | Impact on Derivative Synthesis |
| Transition-Metal Catalysis | Utilizes catalysts (e.g., palladium, copper) for cross-coupling reactions like Suzuki, Heck, and Sonogashira. rsc.orgresearchgate.net | Enables precise and varied functionalization at multiple positions of the imidazo[1,2-b]pyridazine ring. researchgate.net |
| C-H Activation | Allows for the direct attachment of new chemical groups to the carbon-hydrogen bonds of the core structure. researchgate.net | Streamlines synthesis by avoiding the need for pre-functionalized starting materials, improving efficiency. researchgate.net |
| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. researchgate.net | Facilitates the rapid generation of large and diverse libraries of compounds for high-throughput screening. researchgate.net |
Integrated Computational-Experimental Drug Discovery Approaches
The integration of computational and experimental methods is revolutionizing the discovery of new drugs based on the imidazo[1,2-b]pyridazine scaffold. This synergistic approach accelerates the identification and optimization of lead compounds.
Structure-based drug design (SBDD) is a key component, where the 3D structure of a biological target is used to design molecules that can bind to it with high affinity and selectivity. For example, the crystal structure of the DYRK1A kinase was used to guide the design of potent and selective inhibitors from an imidazo[1,2-b]pyridazine fragment. cardiff.ac.ukdundee.ac.ukdundee.ac.uknih.gov This process of in silico design followed by experimental validation allows for a rational and efficient optimization process. cardiff.ac.ukdundee.ac.ukbohrium.com
When the target structure is unknown, ligand-based methods such as quantitative structure-activity relationship (QSAR) studies are employed. These models correlate the chemical structures of known active compounds with their biological activities to predict the potency of new designs. researchgate.net This approach has been instrumental in understanding the structural requirements for the anti-picornavirus activity of 2-aminoimidazo[1,2-b]pyridazines. acs.orgnih.gov
This iterative cycle of computational modeling, chemical synthesis, and biological evaluation is a powerful paradigm. It has been successfully used to develop potent inhibitors for various kinases, including mTOR, PI3K/mTOR, and Tyk2, by starting from initial hits and optimizing their properties through structure-guided modifications. nih.govnih.govdrugbank.com
| Computational-Experimental Approach | Description | Application Example |
| Structure-Based Drug Design (SBDD) | Uses the 3D structure of the target protein to guide the design of inhibitors. cardiff.ac.ukdundee.ac.uk | Rational design of selective DYRK1A inhibitors based on X-ray crystallography data of the target-ligand complex. cardiff.ac.ukdundee.ac.ukdundee.ac.uk |
| Ligand-Based Drug Design (LBDD) | Employs knowledge of known active molecules to develop predictive models (e.g., QSAR) for designing new compounds. researchgate.net | Highlighting minimum structural features required for antirhinovirus activity in a series of imidazo[1,2-b]pyridazines. acs.orgnih.gov |
| Iterative Optimization Cycle | A feedback loop where computational predictions guide synthesis, and experimental results refine the computational models. drugbank.com | Development of potent PI3K/mTOR dual inhibitors through a function-oriented synthesis strategy. drugbank.com |
Development of Advanced Preclinical Models for Efficacy Assessment
To better predict the clinical success of novel imidazo[1,2-b]pyridazine derivatives, researchers are moving towards more sophisticated preclinical models that more accurately reflect human disease.
For cancer, a major area of application for these compounds, patient-derived xenograft (PDX) models are increasingly used. researchgate.net In PDX models, tumor tissue from a patient is implanted into immunodeficient mice, creating a model that better mimics the complexity and heterogeneity of human tumors compared to traditional cell-line-based xenografts. researchgate.net The efficacy of novel imidazo[1,2-b]pyridazine-based compounds in these models, such as those targeting the RET kinase in thyroid cancer, provides a more reliable assessment of their potential clinical utility. rsc.org
Genetically engineered mouse models (GEMMs) are also valuable tools. These models are engineered to have specific genetic mutations that drive disease, providing insights into drug mechanisms and identifying potential biomarkers. For instance, a transgenic mouse model of hepatic steatosis was used to evaluate the preclinical efficacy of nonretinoid antagonists of retinol-binding protein 4, which included imidazo[1,2-b]pyridazine derivatives. nih.gov
In addition to in vivo models, advanced in vitro systems like 3D organoids are gaining prominence. crownbio.com Tumor organoids, derived from patient stem cells, can be grown in culture to form structures that replicate the original tumor's architecture and genetic profile. crownbio.com These "mini-tumors" allow for high-throughput screening of drug candidates in a more physiologically relevant setting. crownbio.com While the direct use of organoids for testing imidazo[1,2-b]pyridazine derivatives is an emerging area, their potential to bridge the gap between lab research and clinical application is significant. crownbio.com
| Advanced Preclinical Model | Description | Relevance to Efficacy Assessment |
| Patient-Derived Xenografts (PDX) | Implantation of human tumor tissue directly into immunodeficient mice. researchgate.net | Offers a more predictive model of clinical response by preserving the heterogeneity of the original patient tumor. researchgate.net |
| Genetically Engineered Mouse Models (GEMM) | Mice engineered with specific genetic mutations to mimic human diseases. nih.gov | Allows for testing drug efficacy in the context of specific disease-driving mutations and studying mechanisms of action. nih.gov |
| 3D Organoid Cultures | Self-organizing 3D structures grown from stem cells that mimic the organ of origin. crownbio.com | Enables high-throughput drug screening on patient-derived "mini-tumors," providing more physiologically relevant data than 2D cell lines. crownbio.com |
Q & A
Q. What are the standard synthetic routes for preparing Imidazo[1,2-b]pyridazin-2-amine derivatives, and how can reaction conditions be optimized?
Methodological Answer: this compound derivatives are typically synthesized via condensation reactions between 2-aminopyridazine derivatives and aliphatic 1,3-difunctional compounds (e.g., α-haloketones or α,β-unsaturated carbonyls). Key steps include:
- Cyclization : Catalyzed by iodine or Lewis acids under reflux conditions (e.g., ethanol at 80°C for 6–12 hours).
- Solvent optimization : Polar aprotic solvents like DMF enhance yields by stabilizing intermediates .
- Catalyst screening : Iodine or Pd-based catalysts improve regioselectivity in multi-component reactions .
Q. Table 1: Representative Reaction Conditions and Yields
| Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridazine + α-bromoketone | I₂ | EtOH | 80 | 78 | |
| 2-Aminoimidazole + arylidenemalononitrile | None | DMF | 100 | 65 |
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives, and how are data interpreted?
Methodological Answer: Critical techniques include:
- ¹H/¹³C NMR : Confirm regiochemistry via chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm; amine protons at δ 5.0–6.0 ppm). Discrepancies in splitting patterns may indicate isomer formation .
- ESI-HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error tolerance .
- IR Spectroscopy : Identify NH/amine stretches (~3300 cm⁻¹) and ring vibrations (1600–1450 cm⁻¹) .
- Compound 10i : δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), δ 6.95 (s, 1H, NH₂).
- Compound 10k : δ 7.45 (m, 4H, Ar-H), δ 3.21 (t, J=6.0 Hz, 2H, CH₂).
Q. How can factorial design be applied to optimize the synthesis of this compound derivatives?
Methodological Answer: Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio) to maximize yield and purity. Steps include:
- Screening : Use a 2³ factorial design to identify critical factors (e.g., catalyst concentration has the largest effect) .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to predict optimal conditions .
Case Study : A 3-factor design reduced side products by 40% when optimizing a Pd-catalyzed coupling step .
Q. What are the primary pharmacological targets of this compound derivatives, and how are preliminary bioassays conducted?
Methodological Answer: These derivatives are screened for:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., MIC values <10 µg/mL indicate potency) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ values calculated via dose-response curves) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition measured via ADP-Glo™) .
Q. How are computational tools used to predict the physicochemical properties of this compound derivatives?
Methodological Answer: Software like COMSOL Multiphysics and Gaussian perform:
- LogP calculation : Predict lipophilicity using fragment-based methods (e.g., XLogP3) .
- pKa estimation : Quantum mechanical models (DFT) assess protonation states at physiological pH .
- Solubility modeling : Molecular dynamics simulations in explicit solvents (e.g., water, DMSO) .
Advanced Research Questions
Q. How can density functional theory (DFT) studies elucidate the electronic structure and reactivity of this compound derivatives?
Methodological Answer: DFT calculations (B3LYP/6-31G* level) provide:
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps correlate with charge-transfer properties (e.g., gaps <3 eV suggest high reactivity) .
- NBO analysis : Identify hyperconjugative interactions (e.g., lone pair donation from amine to π*-orbitals) .
- Reaction pathways : Transition state modeling for cyclization steps (activation energies <25 kcal/mol favor feasibility) .
Q. How do structural modifications at the 2- and 3-positions of this compound impact biological activity?
Methodological Answer:
Q. Table 2: Structure-Activity Relationships (SAR)
| Substituent (Position) | Bioactivity Trend | Mechanism Insight |
|---|---|---|
| -NO₂ (2) | ↑ Antibacterial (MIC ↓ 50%) | Enhanced membrane interaction |
| -CH₃ (3) | ↑ Anticancer (IC₅₀ ↓ 30%) | Improved solubility/logP balance |
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Meta-analysis : Pool data from multiple studies to identify outliers (e.g., inconsistent IC₅₀ values due to assay variability) .
- Dose-response validation : Re-test disputed compounds under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Structural verification : Confirm purity (>95% by HPLC) and regiochemistry (via NOESY NMR) to rule out isomer interference .
Q. How are in vivo pharmacokinetic models developed for this compound-based therapeutics?
Methodological Answer:
- ADME profiling :
- Rodent studies : Plasma concentration-time curves (AUC₀–24h) and tissue distribution analyzed via LC-MS/MS .
Q. How can machine learning (ML) accelerate the discovery of novel this compound derivatives with desired properties?
Methodological Answer:
- Dataset curation : Train ML models on ChEMBL or PubChem data (e.g., 500+ entries for imidazo derivatives) .
- Property prediction : Neural networks predict bioactivity (e.g., random forest classifiers for antimicrobial vs. inactive compounds) .
- Synthesis planning : Retrosynthetic tools (e.g., ASKCOS) propose routes with >80% feasibility scores .
Notes
- Data Sources : Excluded commercial platforms (e.g., benchchem.com ) per guidelines. Relied on peer-reviewed journals and computational databases .
- Methodological Rigor : Emphasized experimental reproducibility (e.g., factorial design ) and validation (e.g., DFT ).
- Advanced Tools : Highlighted AI/ML integration for future research scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
